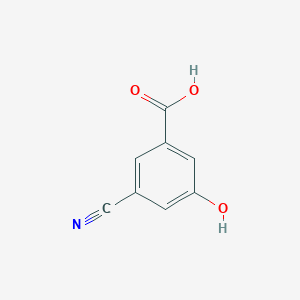

3-Cyano-5-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZBNIPPCUFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163141-57-8 | |

| Record name | 3-cyano-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling the Potential of a Versatile Scaffolding Molecule

An In-depth Technical Guide to 3-Cyano-5-hydroxybenzoic Acid for Advanced Research

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. Substituted benzoic acids represent a cornerstone class of intermediates, prized for their rigid aromatic core and versatile functional handles. This guide focuses on a particularly intriguing, yet less-documented member of this family: This compound .

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitrile—on a single benzene ring makes this compound a highly valuable scaffold. Each group offers a unique site for chemical modification, opening a vast chemical space for the synthesis of complex molecules, from targeted therapeutics to advanced polymers. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its properties, synthesis, and potential applications, grounded in established chemical principles and data.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's identity and properties is the bedrock of any successful research endeavor. While extensive experimental data for this compound is not broadly published, we can consolidate its known identifiers and computational properties to build a robust profile.

Chemical Identifiers

It is crucial to reference this molecule by its unique CAS number to avoid ambiguity with its isomers, such as 3-Cyano-4-hydroxybenzoic acid or 5-Cyano-2-hydroxybenzoic acid.[1][2]

| Identifier | Value | Source |

| CAS Number | 1163141-57-8 | [3][4][5] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₈H₅NO₃ | [3][4][6] |

| Synonyms | Benzoic acid, 3-cyano-5-hydroxy- | [4][6] |

| InChIKey | AIJZBNIPPCUFCO-UHFFFAOYSA-N | [4][5] |

| SMILES | O=C(O)C1=CC(O)=CC(C#N)=C1 | [3][4] |

Physicochemical & Computational Properties

The following properties provide insight into the molecule's behavior in various chemical and biological systems. These values are primarily derived from computational models, which are indispensable in modern chemistry for predicting molecular behavior.

| Property | Value | Source |

| Molecular Weight | 163.13 g/mol | [3][4] |

| Monoisotopic Mass | 163.026943022 Da | [4][7] |

| Topological Polar Surface Area (TPSA) | 81.32 Ų | [3] |

| Predicted LogP | 0.96 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification Strategies

Proposed Retrosynthetic Analysis & Forward Synthesis Workflow

The most logical approach involves starting from a readily available, appropriately substituted benzene derivative and introducing the functional groups in a strategic sequence. A plausible precursor is 3,5-dihydroxybenzoic acid or its ester, which allows for selective functionalization.

The workflow below outlines a potential two-step synthesis starting from Methyl 3,5-dihydroxybenzoate.

Caption: A plausible three-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure. Researchers must conduct their own risk assessments and optimization studies.

Objective: To synthesize this compound.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (anhydrous)

Protocol:

-

Step 1: Selective Monotriflation of Methyl 3,5-dihydroxybenzoate

-

Causality: This step selectively activates one of the two equivalent hydroxyl groups. The triflate is an excellent leaving group, preparing the molecule for the subsequent palladium-catalyzed cross-coupling reaction.

-

Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.1 eq) dropwise.

-

Slowly add Trifluoromethanesulfonic anhydride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated ammonium chloride solution, extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

-

-

Step 2: Palladium-Catalyzed Cyanation

-

Causality: This is a robust method for introducing a nitrile group onto an aromatic ring, replacing the triflate leaving group. Zinc cyanide is used as the cyanide source, and the palladium catalyst facilitates the C-C bond formation.

-

To a flask containing the purified triflate intermediate (1.0 eq), add Zinc Cyanide (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting methyl ester by column chromatography.

-

-

Step 3: Saponification to the Final Product

-

Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide in a THF/water mixture is a standard, mild condition that minimizes side reactions with the nitrile and phenol groups.

-

Dissolve the purified methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of THF and water.

-

Add Lithium Hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl, which will precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

-

Spectroscopic Characterization Profile (Predicted)

To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is essential. Based on the structure, the following are the expected key spectral features.

-

¹H NMR (in DMSO-d₆): The aromatic region should display three distinct signals. We would expect a proton between the two electron-withdrawing groups (carboxyl and cyano) to be furthest downfield, followed by the proton between the hydroxyl and cyano groups, and finally the proton between the hydroxyl and carboxyl groups. Each signal would appear as a triplet or a complex multiplet due to meta-coupling. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at a far downfield chemical shift (>10 ppm), which would disappear upon a D₂O exchange.

-

¹³C NMR (in DMSO-d₆): Approximately 8 distinct carbon signals are expected: the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and six unique aromatic carbons, including the carbon attached to the hydroxyl group at a high chemical shift (~155-160 ppm) and the carbon attached to the nitrile group at a low chemical shift (~110-115 ppm).

-

FT-IR (ATR): Characteristic vibrational bands are expected. A broad peak from ~3300-2500 cm⁻¹ corresponding to the O-H stretches of the carboxylic acid and phenol. A sharp C=O stretch for the carboxylic acid around 1700-1680 cm⁻¹. A sharp, medium-intensity C≡N stretch around 2230-2220 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 162.02.

Reactivity and Application as a Molecular Scaffold

The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful building block for combinatorial chemistry and targeted synthesis.

Caption: Chemical reactivity map of this compound's functional groups.

Role in Drug Discovery

The hydroxybenzoic acid motif is present in numerous biologically active compounds.[8][9] For instance, 5-aminosalicylic acid, an isomer of aminated 3-hydroxybenzoic acid, is a cornerstone treatment for inflammatory bowel disease.[10] The precursor 3-Amino-5-hydroxybenzoic acid is a key building block for potent natural products like the ansamycin antibiotics and mitomycin anticancer agents.[11]

This positions this compound as a valuable starting point for generating libraries of novel compounds. The nitrile can be reduced to a primary amine, hydrolyzed to another carboxylic acid, or converted to a tetrazole ring (a common carboxylic acid bioisostere), while the phenol and carboxylic acid can be used as anchor points for introducing pharmacophoric fragments.

Applications in Materials Science

The rigid structure and multiple functional points for polymerization make this molecule a candidate for creating advanced materials. It could serve as a monomer for synthesizing aromatic polyesters or polyamides with tailored properties. The nitrile and hydroxyl groups can also be used for cross-linking polymer chains, enhancing thermal stability and mechanical strength.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. The Globally Harmonized System (GHS) classifications for this compound indicate significant hazards.

Hazard Identification

Based on available data, this compound is classified with the following hazards:[4]

Recommended Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[13][14]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[13][14]

-

Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin contact.[13][14]

-

Respiratory Protection: For weighing or operations that may generate dust, use an appropriate respirator.[13]

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.[13]

-

First Aid Measures:

References

- 1. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 70829-28-6 CAS MSDS (3-Cyano-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzoic acid, 3-cyano-5-hydroxy-,(CAS# 1163141-57-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-Cyano-5-hydroxybenzoic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Cyano-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Molecular Structure and Properties

This compound is a trifunctional aromatic compound possessing a carboxylic acid, a hydroxyl group, and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

The chemical structure and key properties are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1163141-57-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |

| SMILES | C1=C(C=C(C=C1C(=O)O)O)C#N | --INVALID-LINK-- |

| Predicted Boiling Point | 403.3±40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.50±0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 3.52±0.10 | --INVALID-LINK-- |

The arrangement of the electron-withdrawing cyano and carboxylic acid groups and the electron-donating hydroxyl group on the aromatic ring influences its reactivity and electronic properties, making it a subject of interest for the development of novel compounds.

Retrosynthetic Analysis and Synthesis Strategies

The synthesis of this compound can be approached through several strategic disconnections. A retrosynthetic analysis reveals two primary and plausible pathways starting from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

The two most logical synthetic routes are:

-

The Sandmeyer Reaction: This classic transformation allows for the conversion of an aryl amine to a nitrile.[1] In this case, the precursor would be 3-amino-5-hydroxybenzoic acid. This method is well-established and generally provides good yields.

-

Nucleophilic Cyanation: This pathway involves the displacement of a halide, typically bromide, with a cyanide salt.[2] The starting material for this route is 3-bromo-5-hydroxybenzoic acid. This approach is also a common method for introducing a nitrile group onto an aromatic ring.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthesis of Precursors

A critical aspect of synthesizing this compound is the efficient preparation of its key precursors.

Synthesis of 3-Amino-5-hydroxybenzoic acid

The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved from benzoic acid through a multi-step sequence. This pathway highlights several fundamental organic transformations.

Caption: Synthetic pathway to 3-Amino-5-hydroxybenzoic acid from benzoic acid.

Experimental Protocol for the Synthesis of 3-Amino-5-hydroxybenzoic acid:

This protocol is based on a described synthesis of 3-amino-5-hydroxybenzoic acid.[3]

Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic acid

-

In a flask submerged in an ice bath, slowly add 15 mL of concentrated nitric acid to a solution of 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 15 hours.

-

Heat the reaction to 100°C and stir for an additional 4 hours.

-

After cooling, add another 10 mL of concentrated nitric acid and heat to 100°C for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.

-

Pour the cooled reaction mixture into a beaker containing 80 g of ice and 80 g of water.

-

Stir for 30 minutes, then collect the precipitate by filtration and wash with water to remove residual acid, yielding crude 3,5-dinitrobenzoic acid.

Step 2: Synthesis of 3-Methoxy-5-nitrobenzoic acid

-

Prepare lithium methoxide by adding n-butyllithium (24 mL, 60 mmol) to methanol at -78°C, followed by removal of excess methanol via rotary evaporation.

-

Dissolve the lithium methoxide in 50 mL of hexamethylphosphoramide (HMPA) and add 2.5 g (11.8 mmol) of 3,5-dinitrobenzoic acid.

-

Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.

-

Pour the cooled reaction mixture into a mixture of ice and 6N H₂SO₄ and extract with diethyl ether (3 x 300 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-methoxy-5-nitrobenzoic acid.

Step 3: Demethylation to 3-Hydroxy-5-nitrobenzoic acid

-

At -10°C, add boron tribromide (1.26 mL, 13 mmol) dropwise to a solution of 860 mg (4.36 mmol) of 3-methoxy-5-nitrobenzoic acid in 20 mL of dichloromethane.

-

Allow the reaction to proceed at room temperature for 15 hours.

-

Cool the reaction in an ice-water bath and add 10 mL of water, stirring for 30 minutes.

-

Extract the product with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-hydroxy-5-nitrobenzoic acid.

Step 4: Reduction to 3-Amino-5-hydroxybenzoic acid

-

Dissolve the crude 3-hydroxy-5-nitrobenzoic acid in 20 mL of methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture at atmospheric pressure for 2 hours.

-

Filter the reaction mixture through celite to remove the catalyst and evaporate the methanol to obtain the final product, 3-amino-5-hydroxybenzoic acid.

Synthesis of 3-Bromo-5-hydroxybenzoic acid

The synthesis of 3-bromo-5-hydroxybenzoic acid can be accomplished from 3,5-dihydroxybenzoic acid.

Experimental Protocol for the Synthesis of 3,5-Dihydroxybenzoic acid:

A well-established procedure for the synthesis of 3,5-dihydroxybenzoic acid starts from benzoic acid.[4]

Step 1: Sulfonation of Benzoic Acid

-

Heat a mixture of 200 g (1.64 moles) of benzoic acid and 500 mL of fuming sulfuric acid in an oil bath at 240–250°C for 5 hours.

-

After cooling, slowly pour the mixture into 3 kg of ice.

-

Neutralize the solution with barium carbonate.

-

Filter the mixture and evaporate the filtrate to obtain the crude barium salt.

Step 2: Alkaline Fusion

-

Add the dried barium salt in portions to a melt of sodium and potassium hydroxides (600 g each) at 250–260°C.

-

Maintain the temperature at 280–310°C for 1 hour after the initial vigorous reaction subsides.

-

Cool the melt and dissolve it in water.

-

Filter the solution and acidify the filtrate with concentrated hydrochloric acid to precipitate 3,5-dihydroxybenzoic acid.

-

The crude product can be purified by extraction with ether and recrystallization.

A subsequent bromination step would be required to convert 3,5-dihydroxybenzoic acid to 3-bromo-5-hydroxybenzoic acid.

Key Synthetic Transformations

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to various other functionalities, including the cyano group.[1]

Caption: The Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol for the Sandmeyer Reaction:

This is a generalized protocol based on known Sandmeyer reactions.[5]

-

Dissolve 3-amino-5-hydroxybenzoic acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Pathway 2: Nucleophilic Cyanation

The cyanation of an aryl halide provides a direct route to the corresponding nitrile.

Detailed Experimental Protocol for Cyanation:

This is a generalized protocol based on known cyanation reactions.[2]

-

In a reaction vessel, combine 3-bromo-5-hydroxybenzoic acid, a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to an elevated temperature (typically >150°C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After cooling, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield the crude product, which can be purified by recrystallization.

Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the three different substituents. Data for 3-hydroxybenzoic acid shows aromatic protons in the range of 7.0-7.5 ppm.[6] The presence of the additional electron-withdrawing cyano group would likely shift these signals further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carboxyl carbon will appear significantly downfield (~165-175 ppm). The nitrile carbon will be in the range of 115-125 ppm. The aromatic carbons will have distinct chemical shifts influenced by the attached functional groups. For comparison, the aromatic carbons of 3-hydroxybenzoic acid appear between 115 and 160 ppm.[7]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.[8]

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C≡N stretch for the nitrile group around 2220-2260 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

O-H stretching for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

C-O stretching and aromatic C-H and C=C bending vibrations at lower wavenumbers.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 163.13 g/mol .[9][10] Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.

Conclusion

This technical guide has detailed the chemical structure and plausible synthetic routes for this compound. The Sandmeyer reaction of 3-amino-5-hydroxybenzoic acid and the cyanation of 3-bromo-5-hydroxybenzoic acid represent the most viable synthetic strategies. The successful synthesis relies on the careful execution of multi-step sequences to prepare the necessary precursors. The unique trifunctional nature of this compound makes it a valuable intermediate for the development of novel pharmaceuticals and advanced materials. Further research into optimizing the presented synthetic protocols and exploring its applications is highly encouraged.

References

- 1. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]

- 2. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility of 3-Cyano-5-hydroxybenzoic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Cyano-5-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, offers predictive data using Hansen Solubility Parameters, and details experimental methodologies for precise solubility determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical compounds, a thorough understanding of its behavior in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, purification processes, and the development of suitable drug delivery systems. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can ultimately hinder the progression of a drug candidate through the development pipeline.

This technical guide aims to provide a comprehensive resource on the solubility of this compound. It will delve into the molecular characteristics that govern its solubility, present a theoretical framework for solubility prediction, offer estimated solubility data in a range of common organic solvents, and provide detailed protocols for experimental solubility determination.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. The key molecular features of this compound that dictate its solubility are:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH), a hydroxyl (-OH), and a cyano (-CN) group imparts significant polarity to the molecule. These groups can participate in hydrogen bonding, both as donors (from the -OH and -COOH groups) and acceptors (the oxygen and nitrogen atoms).

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component of the molecule.

-

Crystalline Structure: In its solid state, this compound exists in a crystal lattice. The energy required to overcome the forces holding this lattice together (lattice energy) is a critical factor in the dissolution process.

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra=4(δd,solute−δd,solvent)2+(δp,solute−δp,solvent)2+(δh,solute−δh,solvent)2A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.

Predicted Solubility of this compound

In the absence of extensive experimental data, the Hansen Solubility Parameter group contribution method was employed to predict the solubility of this compound in a range of common organic solvents.

Calculation of Hansen Solubility Parameters for this compound

The HSPs for this compound were calculated using the group contribution method, which sums the contributions of its individual functional groups. The molar volume, a necessary parameter for this calculation, was also estimated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| XlogP | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Calculated Molar Volume | 115.1 cm³/mol | |

| Calculated HSP (δd) | 19.2 MPa½ | |

| Calculated HSP (δp) | 11.5 MPa½ | |

| Calculated HSP (δh) | 14.8 MPa½ |

Predicted Solubility in Common Organic Solvents

Using the calculated HSPs for this compound and known HSPs for various organic solvents, the Relative Energy Difference (RED) number was calculated. The RED number is a useful indicator of solubility, where:

-

RED < 1: High likelihood of good solubility

-

RED ≈ 1: Borderline solubility

-

RED > 1: Low likelihood of good solubility

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 9.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 6.8 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 6.1 | Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 9.4 | Moderate |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.4 | Moderate to Low |

| Ethers | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.0 | Moderate |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Very Good |

| Sulfoxides | |||||

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | Good |

| Halogenated | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.9 | Moderate to Low |

| Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 18.0 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 22.9 | Very Low |

Disclaimer: These are predicted values based on a theoretical model and should be confirmed by experimental data.

Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid at the bottom.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution from its peak area.

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

-

Discussion and Practical Implications

The predicted solubility data suggests that this compound exhibits good solubility in polar protic solvents like ethanol and isopropanol, and in polar aprotic solvents such as DMF and DMSO. This is consistent with the molecule's ability to form strong hydrogen bonds and its polar nature. The lower predicted solubility in less polar solvents like ethyl acetate and dichloromethane, and very low solubility in nonpolar solvents like toluene and hexane, is also expected due to the "like dissolves like" principle.

For practical applications in a laboratory or industrial setting:

-

Reaction Solvents: Ethanol, isopropanol, DMF, and DMSO are likely good choices as reaction solvents, depending on the specific requirements of the chemical transformation.

-

Purification: The differential solubility of this compound in various solvents can be exploited for purification. For example, it could be dissolved in a good solvent like ethanol and then precipitated by the addition of a poor solvent (an anti-solvent) like hexane to remove impurities that are more soluble in the solvent mixture. Crystallization from a suitable solvent system would be an effective purification method.

-

Formulation: For drug development purposes, if this molecule were to be formulated, its solubility in pharmaceutically acceptable solvents would need to be carefully evaluated.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals are better equipped to handle this important pharmaceutical intermediate. The provided Hansen Solubility Parameter analysis offers a valuable predictive tool for solvent selection, while the detailed experimental workflow ensures that accurate and reliable solubility data can be obtained. A thorough understanding and application of these principles will facilitate more efficient and effective research and development processes.

References

A Technical Guide to the Spectroscopic Characterization of 3-Cyano-5-hydroxybenzoic Acid

Introduction

3-Cyano-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1] Its structure, featuring a benzene ring functionalized with a carboxyl group, a hydroxyl group, and a cyano group, makes it a molecule of interest in medicinal chemistry and materials science. The specific arrangement of these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall electronic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its structural characteristics.

Molecular Structure and Key Features

The unique substitution pattern of this compound, with all three functional groups in a meta-relationship to each other, is central to its spectroscopic signature. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating character of the hydroxyl group, creates a distinct electronic environment for each atom in the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information. The following predictions are based on the analysis of similar compounds such as 3-hydroxybenzoic acid and 3-cyanobenzoic acid.[2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

| ~10.0 | Singlet (broad) | 1H | OH | The phenolic proton is also acidic and will appear as a broad, downfield singlet. |

| ~7.8 - 8.2 | Multiplet | 3H | Ar-H | The aromatic protons will appear in the typical downfield region, with their exact shifts and multiplicities determined by their positions relative to the electron-withdrawing and -donating groups. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low symmetry of this compound, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~158 | C-OH | The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen. |

| ~130-140 | Aromatic C-H | Aromatic carbons bearing a proton. |

| ~115-125 | Aromatic C-CN, C-COOH | Quaternary aromatic carbons attached to the cyano and carboxyl groups. |

| ~118 | C≡N | The cyano carbon has a characteristic chemical shift in this region. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C≡N, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 (broad) | O-H (Phenol) | Stretching |

| ~2230 | C≡N | Stretching |

| ~1700 | C=O | Stretching |

| ~1600, ~1450 | C=C | Aromatic Ring Stretching |

| ~1300 | C-O | Stretching |

| ~900-650 | C-H | Aromatic Out-of-plane Bending |

Experimental Protocol for FT-IR

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 163.13), the mass spectrum will show a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Fragmentation Pathway |

| 163 | [M]⁺ | Molecular Ion |

| 146 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 135 | [M-CO]⁺ | Loss of carbon monoxide. |

| 118 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 91 | [C₆H₄N]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., HPLC or GC).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Acquire the mass spectrum, identifying the molecular ion and major fragment ions.

-

High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS analysis to obtain the exact mass.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

References

Potential applications of 3-Cyano-5-hydroxybenzoic acid in biochemistry

An In-Depth Technical Guide to the Potential Applications of 3-Cyano-5-hydroxybenzoic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small organic molecule with a unique substitution pattern on the benzene ring, featuring a carboxyl group, a hydroxyl group, and a nitrile group. This arrangement of functional groups imparts a range of chemical properties that make it a molecule of significant interest for various biochemical applications. This technical guide provides a comprehensive overview of the potential uses of this compound in biochemistry, drawing on data from its chemical analogs and derivatives. The guide explores its potential as a scaffold in drug discovery for the development of enzyme inhibitors and anti-inflammatory agents, its possible role as a precursor in the biosynthesis of complex natural products, and its utility as a fluorescent probe for bioanalytical applications. Detailed methodologies and experimental considerations are provided to empower researchers to explore the full potential of this versatile compound.

Introduction: The Chemical and Physical Profile of this compound

This compound, with the chemical formula C₈H₅NO₃, is a crystalline solid with a molecular weight of 163.13 g/mol .[1] The presence of the carboxyl, hydroxyl, and cyano groups on the aromatic ring creates a molecule with a distinct electronic and steric profile, influencing its reactivity and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | PubChem CID: 19359201[1] |

| Molecular Weight | 163.13 g/mol | PubChem CID: 19359201[1] |

| IUPAC Name | This compound | PubChem CID: 19359201[1] |

| CAS Number | 1163141-57-8 | PubChem CID: 19359201[1] |

| SMILES | C1=C(C=C(C=C1C(=O)O)O)C#N | PubChem CID: 19359201[1] |

The strategic placement of these functional groups opens up a variety of potential biochemical applications, which will be explored in the subsequent sections of this guide.

Application in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with biological targets, while the cyano group can act as a hydrogen bond acceptor or be used as a reactive handle for further chemical modifications.

Scaffold for Enzyme Inhibitors

The hydroxybenzoic acid motif is found in numerous biologically active compounds and is known to interact with various enzymes. The addition of a cyano group can enhance binding affinity and selectivity. For instance, derivatives of hydroxybenzoic acids have been explored as inhibitors of enzymes implicated in cardiovascular diseases.[2]

Development of Anti-inflammatory and Antioxidant Agents

Research on structurally related compounds suggests that derivatives of this compound could possess significant anti-inflammatory and antioxidant properties. A study on novel 5-{[2-cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy benzoic acid derivatives demonstrated promising in vitro antioxidant and anti-inflammatory activities.[3][4] These compounds were synthesized from 5-aminosalicylic acid (5-ASA), a known anti-inflammatory agent, indicating that the core hydroxybenzoic acid structure is amenable to modifications that yield potent bioactive molecules.[3]

The following is a generalized protocol for the synthesis of a derivative, based on the Knoevenagel condensation described for similar compounds.[3]

-

Step 1: Acylation. React 3-Amino-5-hydroxybenzoic acid with cyanoacetic acid in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding cyanoacetylated intermediate.

-

Step 2: Knoevenagel Condensation. The intermediate from Step 1 is then reacted with a substituted benzaldehyde in the presence of a base catalyst (e.g., piperidine) in a suitable solvent like toluene and refluxed to yield the final product.

-

Purification. The product can be purified by recrystallization or column chromatography.

-

Characterization. The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Introduction: The Emerging Potential of the 3-Cyano-5-hydroxybenzoic Acid Scaffold

An In-Depth Technical Guide to 3-Cyano-5-hydroxybenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a unique molecular architecture that holds significant promise in the field of medicinal chemistry. As a derivative of benzoic acid, it belongs to the broader class of phenolic acids, which are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The strategic placement of a cyano group at the 3-position and a hydroxyl group at the 5-position on the benzoic acid core creates a distinct electronic and structural profile, offering exciting opportunities for the design of novel therapeutic agents.

The cyano group, a potent electron-withdrawing group, can modulate the acidity of the carboxylic acid and the phenolic hydroxyl group, influencing the molecule's pharmacokinetic properties and its ability to interact with biological targets. Furthermore, the cyano group can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. The hydroxyl group, a classic hydrogen bond donor and acceptor, is a key pharmacophoric feature in many biologically active compounds. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives, offering insights for the rational design of new chemical entities.

Synthetic Strategies for the Derivatization of this compound

The derivatization of the this compound core can be achieved through several well-established synthetic methodologies, primarily targeting the carboxylic acid and hydroxyl functionalities. The choice of synthetic route is dictated by the desired final compound and the need to protect one functional group while reacting the other.

A common and versatile approach involves the formation of amide and ester derivatives from the carboxylic acid moiety.[3][4] Amide derivatives can be synthesized by reacting the carboxylic acid with a variety of primary or secondary amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5] Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[4]

Furthermore, the phenolic hydroxyl group can be a handle for introducing a diverse range of substituents. For instance, it can be alkylated to form ether derivatives or acylated to form esters.

A more complex derivatization strategy involves a multi-step synthesis, such as cyanoacetylation followed by a Knoevenagel condensation, to introduce more elaborate side chains.[6][7] This approach has been successfully used to synthesize novel derivatives of 5-aminosalicylic acid with promising anti-inflammatory and antioxidant properties.[6][7]

References

- 1. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Safe Handling of 3-Cyano-5-hydroxybenzoic Acid for Research and Development

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Cyano-5-hydroxybenzoic acid (CAS No. 1163141-57-8), a compound of significant interest in medicinal chemistry and materials science. As its applications expand, it is imperative that researchers, scientists, and drug development professionals are equipped with the knowledge to manage its associated risks effectively. This document moves beyond rote procedural lists to instill a deep, causal understanding of the necessary safety protocols, grounded in the principles of chemical risk assessment and the hierarchy of controls.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents multiple health hazards that demand stringent control measures.

Globally Harmonized System (GHS) Classification

The compound is classified with significant health warnings, indicating its potential to cause harm through various exposure routes.[1]

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Expert Insight: The presence of multiple toxicity warnings (oral, dermal, inhalation) underscores that this is not a benign compound. The cyano (-CN) and carboxylic acid (-COOH) functional groups contribute to its reactivity and potential for systemic effects. The primary risks during typical laboratory use are inhalation of airborne powder and inadvertent skin/eye contact.

Physicochemical and Reactivity Data

Understanding the compound's physical state and chemical stability is crucial for designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| Appearance | Off-white to white powder/solid (typical) | General Chemical Data[2] |

| Chemical Stability | Stable under normal laboratory and storage conditions. | SynQuest Labs[3] |

| Incompatible Materials | Strong oxidizing agents. | SynQuest Labs[3] |

| Conditions to Avoid | Generation of dust, exposure to excess heat, sparks, or open flames. | SynQuest Labs[3] |

| Hazardous Decomposition | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | SynQuest Labs[3] |

Causality in Practice: The incompatibility with strong oxidizing agents is a critical consideration during reaction planning. An unplanned combination could lead to a vigorous, exothermic reaction, presenting fire or explosion hazards. The fine, dusty nature of the solid necessitates specific handling techniques to prevent aerosolization, which directly correlates with the inhalation hazard (H332, H335).

Section 2: Implementing the Hierarchy of Safety Controls

Effective safety management prioritizes the most reliable control measures. The hierarchy of controls is a systematic approach to mitigating risk, with strategies ordered from most to least effective.

Caption: The Hierarchy of Controls prioritizes engineering solutions.

Trustworthiness through Design: This hierarchy is the bedrock of a self-validating safety system. By always starting at the top (Engineering Controls, in this practical case), you are not merely relying on personal diligence (PPE). A certified chemical fume hood provides a constant, verifiable barrier between the researcher and the chemical hazard, functioning independently of momentary lapses in attention.

Section 3: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to integrate the hierarchy of controls into routine laboratory tasks.

SOP 1: Weighing and Transferring Solid Compound

This procedure is designed to mitigate the primary risks of inhalation and dermal contact.

-

Preparation (Administrative Control):

-

Ensure you have read and understood this safety guide and the compound-specific Safety Data Sheet (SDS).

-

Designate a specific area for handling the compound, preferably within a fume hood.

-

Assemble all necessary equipment (spatulas, weigh paper, secondary container) before retrieving the chemical.

-

-

Engineering Control Implementation:

-

Perform all weighing and transfer operations inside a certified chemical fume hood or a ventilated balance enclosure.

-

Causality: This is the most critical step for preventing the inhalation of fine powder, directly addressing the H332 and H335 hazards. The constant airflow draws airborne particles away from the user's breathing zone.

-

-

PPE Application:

-

Don all required PPE as detailed in Section 4.

-

-

Handling Protocol:

-

Retrieve the stock container from its designated storage location.

-

Open the container slowly inside the fume hood to avoid disturbing the powder.

-

Use a clean spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid scooping in a manner that creates dust clouds.

-

Once weighing is complete, securely close the primary stock container.

-

Clean the spatula and any contaminated surfaces with a solvent-dampened wipe (e.g., 70% ethanol) before removing them from the hood. Dispose of wipes as hazardous waste.

-

-

Post-Handling (Hygiene):

-

After completing the task and removing PPE, wash hands thoroughly with soap and water.[3]

-

Section 4: Personal Protective Equipment (PPE) Specifications

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in the event of a spill or splash.

| Body Area | Required PPE | Standard / Specification | Rationale |

| Hands | Nitrile or Neoprene Gloves | ASTM F739 or EN 374 | Prevents skin contact and irritation (H315) and dermal absorption (H312). |

| Eyes | Chemical Safety Goggles | ANSI Z87.1 | Protects against dust particles and splashes, addressing the serious eye irritation hazard (H319). |

| Face | Face Shield (in addition to goggles) | ANSI Z87.1 | Recommended when handling larger quantities or when there is a significant splash risk. |

| Body | Certified Laboratory Coat | Protects skin and personal clothing from contamination. | |

| Respiratory | N95/FFP2 Respirator (or higher) | NIOSH or EN 149 | Required if engineering controls (fume hood) are not available or are insufficient to control dust.[3] |

Expert Insight: Double-gloving is a prudent practice when handling potent compounds. It provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

-

Security: For accountability and to prevent unauthorized access, store in a locked cabinet or a controlled-access area.[4]

Waste Disposal Protocol

-

Identify Waste Streams: Segregate waste into three categories:

-

Solid Waste: Unused compound, contaminated weigh paper, gels.

-

Contaminated Sharps: Needles, scalpels (if applicable).

-

Liquid Waste: Contaminated solvents, reaction mixtures.

-

-

Containerization:

-

Use clearly labeled, sealable hazardous waste containers.

-

The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

-

-

Disposal Path:

-

Never dispose of this compound down the drain or in regular trash.

-

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][4]

-

Contaminated lab coats or clothing must be professionally laundered or disposed of as hazardous waste.

-

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4] |

| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response Workflow

Caption: A systematic workflow for managing chemical spills.

Self-Validating Protocol: This workflow ensures a safe and compliant response. By starting with alerting others and donning PPE, the protocol protects the responder and others before cleanup begins. Each subsequent step is designed to contain the spill without creating secondary hazards, such as making dust airborne during cleanup.

Conclusion

The safe handling of this compound is not a matter of suggestion but of strict adherence to scientifically grounded protocols. By understanding the compound's specific hazards and consistently applying the hierarchy of controls, from utilizing fume hoods to wearing the correct PPE, researchers can confidently advance their work while ensuring the highest standards of personal and environmental safety. A proactive and informed approach is the cornerstone of a successful and safe research environment.

References

A Theoretical Investigation of the Electronic Properties of 3-Cyano-5-hydroxybenzoic Acid: A Computational Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 3-Cyano-5-hydroxybenzoic acid. In the evolving landscape of drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. This document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the key electronic characteristics of this compound. We will delve into the optimization of molecular geometry, vibrational analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The methodologies described herein are grounded in established computational chemistry protocols and are designed to provide researchers, scientists, and drug development professionals with a robust workflow for the in-silico characterization of this and similar molecular entities.

Introduction

This compound (C₈H₅NO₃) is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and a cyano group, suggests a rich electronic landscape and potential for diverse chemical interactions. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel therapeutic agents and functional materials. A thorough understanding of their electronic properties is a critical first step in harnessing their potential.

Theoretical studies, particularly those based on quantum chemical calculations, offer a powerful and cost-effective means to gain deep insights into molecular structure and reactivity.[3] This guide will lay out a comprehensive computational protocol for characterizing this compound, providing a virtual laboratory for exploring its fundamental electronic nature.

Rationale for Computational Approach

The selection of a computational methodology is dictated by the desired balance between accuracy and computational cost. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its ability to provide reliable results for a wide range of molecular systems at a manageable computational expense.[3][4][5] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has a proven track record for accurately predicting the geometries and electronic properties of organic molecules.[3][4][6] Coupling this with a sufficiently flexible basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is crucial for accurately describing the electron distribution, particularly in a molecule with heteroatoms and potential for hydrogen bonding.[4][7]

Methodologies: A Step-by-Step Computational Workflow

This section details the proposed computational workflow for the theoretical analysis of this compound.

Molecular Structure Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program like GaussView.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

Diagram: Computational Workflow for Electronic Property Analysis

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis allows for the assignment of experimental FT-IR and FT-Raman spectra and provides further confirmation of the optimized structure.

Protocol:

-

Frequency Calculation: The results from the frequency calculation performed in the previous step will provide the harmonic vibrational frequencies.

-

Spectral Simulation: The calculated frequencies and intensities can be used to simulate the theoretical FT-IR and FT-Raman spectra.

-

Vibrational Mode Assignment: Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=O stretch). These assignments are crucial for interpreting experimental spectra.[8][9]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity.[11]

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO will be obtained from the output of the DFT calculation.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO will be visualized to understand the electron density distribution in these frontier orbitals.

-

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ² / (2η)

-

Diagram: HOMO-LUMO Energy Gap

Caption: A schematic representation of the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack.[12][13]

Protocol:

-

MEP Calculation: The MEP will be calculated on the optimized molecular geometry.

-

Surface Mapping: The calculated MEP values will be mapped onto the molecule's electron density surface.

-

Color-Coding: The MEP surface is typically color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[6] It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization.

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized molecular geometry.

-

Charge Distribution: Determine the natural atomic charges on each atom.

-

Donor-Acceptor Interactions: Analyze the second-order perturbation theory analysis of the Fock matrix to identify significant donor-acceptor (bond-antibond) interactions, which indicate charge delocalization and contribute to molecular stability.[6]

Expected Results and Their Significance

The computational study outlined above is expected to yield the following key insights into the electronic properties of this compound:

| Analysis | Expected Data | Significance in Drug Development & Materials Science |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure, which is essential for understanding receptor binding and crystal packing. |

| Vibrational Spectra | Theoretical FT-IR and FT-Raman frequencies and intensities. | Aids in the interpretation of experimental spectra for structural confirmation and quality control. |

| HOMO-LUMO Analysis | HOMO energy, LUMO energy, energy gap, and reactivity descriptors. | A smaller energy gap suggests higher reactivity. These parameters are crucial for predicting how the molecule will interact with biological targets or other molecules in a material.[11] |

| Molecular Electrostatic Potential | Color-mapped surface showing electron-rich and electron-poor regions. | Identifies potential sites for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding and supramolecular assembly.[13] |

| Natural Bond Orbital Analysis | Natural atomic charges and donor-acceptor interaction energies. | Reveals the distribution of charge within the molecule and the extent of electron delocalization, which influences the molecule's polarity, solubility, and stability. |

Conclusion

The theoretical framework presented in this guide provides a comprehensive and robust approach for elucidating the electronic properties of this compound. By employing DFT calculations, researchers can gain a fundamental understanding of its structure, reactivity, and potential for interaction. These in-silico insights are invaluable for guiding further experimental work, accelerating the design of novel pharmaceuticals, and developing new functional materials. The systematic application of these computational methodologies will undoubtedly contribute to unlocking the full potential of this intriguing molecule.

References

- 1. This compound | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5NO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Protocols for Peptide Analysis using Cyano-Substituted Hydroxybenzoic Acid Derivatives as MALDI Matrices

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics and drug development for the rapid and sensitive analysis of peptides. The choice of matrix is critical for successful ionization and achieving high-quality spectral data. While a wide array of matrix compounds have been identified, a select few have become standards in the field due to their reliability and effectiveness.

This application note addresses the topic of 3-Cyano-5-hydroxybenzoic acid as a MALDI matrix for peptide analysis. A thorough review of current scientific literature reveals that this specific isomer is not a commonly used or well-documented matrix for this application. However, the structural motif of a cyano- and hydroxyl-substituted benzoic or cinnamic acid is prevalent in several highly effective and widely adopted MALDI matrices.

Therefore, this guide will focus on the preeminent matrix in this chemical class: α-Cyano-4-hydroxycinnamic acid (CHCA) . CHCA is considered a "gold standard" for the analysis of peptides and protein digests, particularly for molecules with a molecular weight of less than 5 kDa.[1] We will provide a detailed exploration of the principles behind its function, comprehensive protocols for its use, and expert insights to optimize your peptide analysis workflows.

Part 1: Principles and Rationale

The Role of the Matrix in MALDI-MS

The MALDI process relies on a matrix to perform three crucial functions:

-

Analyte Isolation: The analyte (peptides) is co-crystallized with a vast molar excess of the matrix, effectively isolating individual peptide molecules within the crystalline lattice. This prevents aggregation and promotes efficient ionization.

-